6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride
Overview
Description
6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride is a chemical compound belonging to the quinazoline class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Biltz synthesis, which uses o-phenylenediamine and formic acid under high-temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Amine derivatives of the quinazoline ring.
Substitution: Substituted quinazolines with various functional groups.
Scientific Research Applications
6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.
Medicine: It has potential therapeutic applications, including antitumor and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride is similar to other quinazoline derivatives, such as:
Quinazoline-2,4(1H,3H)-dione: This compound is structurally similar but lacks the bromine atoms.
6,8-Dibromo-3-methylquinazoline: This compound has a similar structure but lacks the tetrahydro modification.
Uniqueness: The presence of bromine atoms and the tetrahydro modification make this compound unique compared to other quinazoline derivatives. These structural features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6,8-dibromo-3-methyl-2,4-dihydro-1H-quinazoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2.ClH/c1-13-4-6-2-7(10)3-8(11)9(6)12-5-13;/h2-3,12H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRKBGKQTJQYPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C(=CC(=C2)Br)Br)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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